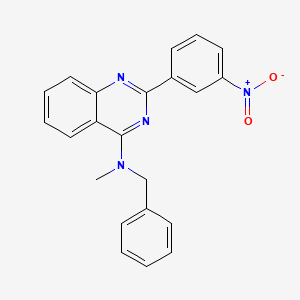![molecular formula C24H15F3N2O3 B4723598 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4723598.png)
2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide, also known as BTQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BTQ belongs to the family of quinolinecarboxamide derivatives and has been shown to exhibit promising pharmacological properties.
Wirkmechanismus
2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide exerts its pharmacological effects by inhibiting various enzymes and proteins involved in disease progression. In cancer, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In Alzheimer's disease, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for memory and learning. In Parkinson's disease, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide improves cognitive function and reduces the formation of beta-amyloid and tau protein aggregates. In Parkinson's disease, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide protects dopaminergic neurons from oxidative stress-induced damage and improves motor function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its poor solubility in aqueous solutions and the need for specialized equipment for its synthesis and purification can be limiting factors.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the identification of new therapeutic targets for 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide in various diseases. Additionally, the development of novel drug delivery systems for 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide could enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the proliferation of cancer cells. In Alzheimer's disease, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to inhibit the aggregation of beta-amyloid and tau proteins, which are responsible for the formation of plaques and tangles in the brain. In Parkinson's disease, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N2O3/c25-24(26,27)17-6-2-4-8-19(17)29-23(30)16-12-20(28-18-7-3-1-5-15(16)18)14-9-10-21-22(11-14)32-13-31-21/h1-12H,13H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYSLUGUHDSFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4723521.png)

![methyl 2-chloro-5-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4723539.png)
![2-chloro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4723546.png)

![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide](/img/structure/B4723562.png)

![6-(4-methylphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4723566.png)
![6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4723570.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4723579.png)
![methyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B4723585.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4723586.png)
![6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4723601.png)
![ethyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4723606.png)